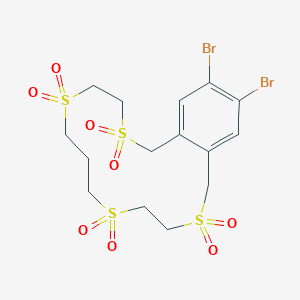
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.
作用機序
The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. This compound has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is the lack of information on its long-term toxicity and potential side effects.
将来の方向性
There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of this compound in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential drug targets.
合成法
The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, this compound, is obtained after purification through recrystallization.
科学的研究の応用
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of this compound in a rat model of acute lung injury. The results showed that this compound significantly reduced lung inflammation and oxidative stress. Another study reported that this compound inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, this compound has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.
特性
CAS番号 |
68430-93-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3 |
InChIキー |
VYXJMOPDZFQVSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)